1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol
Description
1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol is a pyrazole derivative featuring a 3-chloro-4-fluorobenzyl group at the N1 position and a hydroxyl group at the C4 position. Its molecular formula is C${10}$H$8$ClFN$_2$O, with a molecular weight of 242.64 g/mol.
Properties
IUPAC Name |
1-[(3-chloro-4-fluorophenyl)methyl]pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2O/c11-9-3-7(1-2-10(9)12)5-14-6-8(15)4-13-14/h1-4,6,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNHKBNFBLTRLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=N2)O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of 3-Chloro-4-fluorobenzyl Halide with 1H-pyrazol-4-ol
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- Starting materials: 3-chloro-4-fluorobenzyl bromide (or chloride) and 1H-pyrazol-4-ol.
- Base: Potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the pyrazol-4-ol, generating the nucleophilic pyrazol-4-olate anion.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity and solubilize reactants.
- Temperature: Mild heating (typically 50–80 °C) to promote nucleophilic substitution.
- Reaction time: Several hours (typically 4–12 hours) depending on scale and conditions.
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- The base deprotonates the hydroxyl group at the 4-position of pyrazole, forming the pyrazol-4-olate anion.
- This anion performs nucleophilic attack on the benzylic carbon of the 3-chloro-4-fluorobenzyl halide, displacing the halide ion and forming the N-benzylated pyrazol-4-ol.
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- The reaction yields 1-(3-chloro-4-fluorobenzyl)-1H-pyrazol-4-ol with high regioselectivity for N1 alkylation.
- Purification is typically achieved by crystallization or chromatographic methods.
Alternative Synthetic Routes
Although the nucleophilic substitution route is predominant, related pyrazole derivatives have been synthesized via multi-step methods involving:
Hydrazine Condensation and Cyclization:
- Formation of substituted hydrazones from benzyl ketones followed by cyclization to pyrazole rings.
- For example, 1-benzylhydrazines condense with 4-fluoroacetophenone derivatives, followed by cyclization under acidic or basic conditions to form pyrazole intermediates, which can then be functionalized further.
Vilsmeier-Haack Formylation and Subsequent Functionalization:
These methods, while useful for related pyrazole compounds, are less direct for the specific preparation of 1-(3-chloro-4-fluorobenzyl)-1H-pyrazol-4-ol.
Reaction Optimization and Scale-Up Considerations
-
- Potassium carbonate is preferred for mild basicity and ease of handling.
- Sodium hydride provides stronger deprotonation but requires careful handling due to reactivity.
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- DMF and DMSO are optimal for solubilizing both organic and inorganic reagents and promoting nucleophilicity.
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- Moderate heating improves reaction rates without decomposing sensitive pyrazole rings.
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- Continuous flow reactors have been employed to enhance reaction control, heat transfer, and scalability, improving yield and purity.
Representative Data Table for Preparation Conditions
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Benzyl halide | 3-Chloro-4-fluorobenzyl bromide | Electrophile |
| Nucleophile | 1H-pyrazol-4-ol | Deprotonated by base |
| Base | K2CO3 or NaH | Facilitates nucleophilic substitution |
| Solvent | DMF or DMSO | Polar aprotic |
| Temperature | 50–80 °C | Mild heating |
| Reaction time | 4–12 hours | Depends on scale and conditions |
| Yield | 70–90% | High yield under optimized conditions |
| Purification | Crystallization or chromatography | To isolate pure product |
Characterization and Confirmation of Product
- The product is characterized by:
- NMR Spectroscopy: Chemical shifts confirm the presence of the pyrazole ring and benzyl substituents.
- Mass Spectrometry: Molecular ion peak consistent with the expected molecular weight.
- X-ray Crystallography: Confirms the monoclinic crystal system and molecular geometry, including the positions of chloro and fluoro substituents on the benzyl group.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Pyrazole derivatives with oxidized functional groups.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with different functional groups replacing the chloro or fluoro groups.
Scientific Research Applications
1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs with Varying Benzyl Substituents
The following table compares key structural analogs differing in substituent type and position:
Key Observations:
- Steric Considerations : The benzyl group provides greater conformational flexibility than rigid phenyl analogs (e.g., 1-(4-chlorophenyl)-1H-pyrazol-4-ol), which may influence binding to biological targets .
- Lipophilicity : The trifluoromethyl group in 1-phenyl-3-CF$_3$-pyrazol-4-ol increases lipophilicity (logP ~2.5) compared to the target compound (estimated logP ~2.0), affecting membrane permeability .
Functional Group Modifications
- Hydroxyl Group: The C4-OH in pyrazol-4-ol derivatives participates in hydrogen bonding, as evidenced by 1H NMR shifts (~6.00 ppm for OH in related compounds) . This contrasts with nitro or amine derivatives (e.g., 1-(3-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole), where nitro groups introduce strong electron-withdrawing effects but lack H-bond donor capacity .
- Amino Derivatives: 1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-amine (C${10}$H$9$ClFN$_3$) exhibits a primary amine at C4, enabling covalent bonding or coordination chemistry, unlike the hydroxyl group in the target compound .
Biological Activity
1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol is a compound belonging to the pyrazole class, known for its diverse biological activities. The presence of halogen substituents, specifically chlorine and fluorine, on the benzyl moiety significantly influences its chemical properties and biological interactions. This article reviews the compound's synthesis, biological activity, and potential applications in medicinal chemistry.
Synthesis
The synthesis of 1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol typically involves the following steps:
- Preparation of 3-Chloro-4-fluorobenzyl bromide : This is achieved by reacting 3-chloro-4-fluorobenzyl alcohol with bromine in a suitable solvent.
- Formation of the final compound : The bromide intermediate is then reacted with pyrazole in the presence of a base like potassium carbonate in dimethylformamide (DMF) at elevated temperatures.
The biological activity of 1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol is attributed to its ability to interact with various molecular targets. The chloro and fluoro substituents enhance binding affinity to specific enzymes or receptors through electronic and steric effects. This interaction may lead to modulation of enzyme activity or receptor signaling pathways, which is crucial in therapeutic applications.
Anticancer Properties
Research indicates that pyrazole derivatives possess significant anticancer properties. For instance, studies demonstrate that similar compounds can inhibit key protein kinases involved in cancer cell proliferation. A related compound, 1-benzyl-1H-pyrazol-4-yl, has shown promising results against Aurora kinases, which are critical targets in cancer therapy due to their role in cell cycle regulation .
Anti-inflammatory Activity
Pyrazole derivatives have also been explored for their anti-inflammatory effects. The structural modifications provided by halogen substituents may enhance their efficacy as anti-inflammatory agents by inhibiting pro-inflammatory cytokines or pathways.
Enzyme Inhibition
The compound has potential as an enzyme inhibitor. For example, studies have shown that pyrazole-based compounds can effectively inhibit tyrosinase, an enzyme involved in melanin production and a target for skin whitening agents. The inhibition potency varies depending on the structural features of the pyrazole derivatives .
Case Studies
Q & A
Q. Table 1: Yield Comparison
| Method | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Conventional | K₂CO₃ | 12 | 52 |
| Ultrasound-assisted | K₂CO₃ | 8 | 68 |
| Microwave-assisted | Cs₂CO₃ | 6 | 72 |
Basic Question: How can NMR and X-ray crystallography resolve structural ambiguities in this compound?
Answer:
- ¹H NMR Analysis :
- The hydroxyl proton (-OH) on pyrazole resonates at δ 6.00–6.20 ppm (upfield due to intramolecular H-bonding) .
- Aromatic protons from the 3-chloro-4-fluorobenzyl group appear as a multiplet at δ 7.41–9.27 ppm (downfield shifts due to electron-withdrawing Cl/F substituents) .
- X-ray Crystallography :
Advanced Question: What intermolecular interactions dominate the solid-state packing of this compound, and how do they influence solubility?
Answer:
- Key Interactions :
- Solubility Mitigation :
Advanced Question: How to address contradictions in spectral data during structural characterization?
Answer:
- Case Study : Discrepancies in ¹H NMR integration ratios (e.g., missing -OH signals):
- Diagnosis : Proton exchange broadening in DMSO-d₆ solvent .
- Resolution : Use CDCl₃ with a trace of D₂O to sharpen the -OH peak .
- IR Spectroscopy : Confirm H-bonding via O–H stretch at 3200–3400 cm⁻¹ (broad) .
Advanced Question: What pharmacological targets are plausible for this compound, and how to validate them?
Answer:
- Theoretical Targets :
- Kinase Inhibition : Pyrazole derivatives inhibit MAPK or EGFR kinases via π-π stacking with ATP-binding pockets .
- Anticancer Activity : Structural analogs (e.g., 1-(4-amino-5-bromo-6-(1H-pyrazol-1-yl)pyrimidin-2-yl)-1H-pyrazol-4-ol) show IC₅₀ values <1 µM in leukemia cell lines .
- Validation Methods :
- Molecular Docking : Use AutoDock Vina to simulate binding to EGFR (PDB: 1M17).
- In Vitro Assays : MTT viability tests on HeLa or MCF-7 cells with dose-response curves .
Advanced Question: How to analyze regioselectivity challenges during benzyl-substitution reactions?
Answer:
- Mechanistic Insight :
- Electron-deficient benzyl groups (Cl/F) favor substitution at the pyrazole C4 position due to resonance stabilization .
- Steric hindrance at C3/C5 positions directs reactivity to C4 .
- Analytical Tools :
- HPLC-MS : Monitor reaction intermediates with a C18 column (ACN/water + 0.1% formic acid).
- DFT Calculations : Compute Fukui indices to predict electrophilic attack sites .
Advanced Question: What are the thermal stability profiles of this compound, and how to prevent degradation?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
